

Use of 5-iodo-1H-indazole-3-methanol as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 1H-Indazole-3-methanol, 5-iodo-

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Application Notes and Protocols: 5-Iodo-1H-indazole-3-methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-iodo-1H-indazole-3-methanol as a versatile pharmaceutical intermediate. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors.[1][2] The presence of an iodine atom at the 5-position and a methanol group at the 3-position offers orthogonal handles for molecular elaboration, making this intermediate a valuable building block for creating diverse compound libraries for drug discovery.

Synthesis of 5-Iodo-1H-indazole-3-methanol

The synthesis of 5-iodo-1H-indazole-3-methanol can be efficiently achieved in a two-step process starting from the commercially available 5-iodo-indole. The process involves the conversion of the indole to the corresponding indazole-3-carboxaldehyde, followed by a selective reduction of the aldehyde to the primary alcohol.

Step 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde

The key precursor, 5-iodo-1H-indazole-3-carboxaldehyde, is synthesized from 5-iodo-indole via a nitrosation reaction under mild acidic conditions.^{[3][4]} This reaction proceeds through the opening of the indole ring followed by a ring-closing reaction to form the indazole system.^[3]

Experimental Protocol 1: Synthesis of 5-Iodo-1H-indazole-3-carboxaldehyde^{[3][4]}

- Prepare a solution of sodium nitrite (8 equivalents) in a mixture of water and DMF (5.3:3 ratio).
- Add hydrochloric acid (2.7 equivalents) to the solution at 0 °C.
- Slowly add a solution of 5-iodo-indole (1 equivalent) in DMF to the reaction mixture over 2 hours at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 8 hours.
- Extract the reaction mixture three times with ethyl acetate.
- Wash the combined organic layers three times with water, followed by a brine wash.
- Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.

Step 2: Synthesis of 5-Iodo-1H-indazole-3-methanol

The final product, 5-iodo-1H-indazole-3-methanol, is obtained by the reduction of the aldehyde functional group of 5-iodo-1H-indazole-3-carboxaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a suitable reagent for this transformation, offering high chemoselectivity.

Experimental Protocol 2: Reduction to 5-Iodo-1H-indazole-3-methanol

- Dissolve 5-iodo-1H-indazole-3-carboxaldehyde (1 equivalent) in methanol or ethanol.
- Cool the solution to 0 °C in an ice bath.

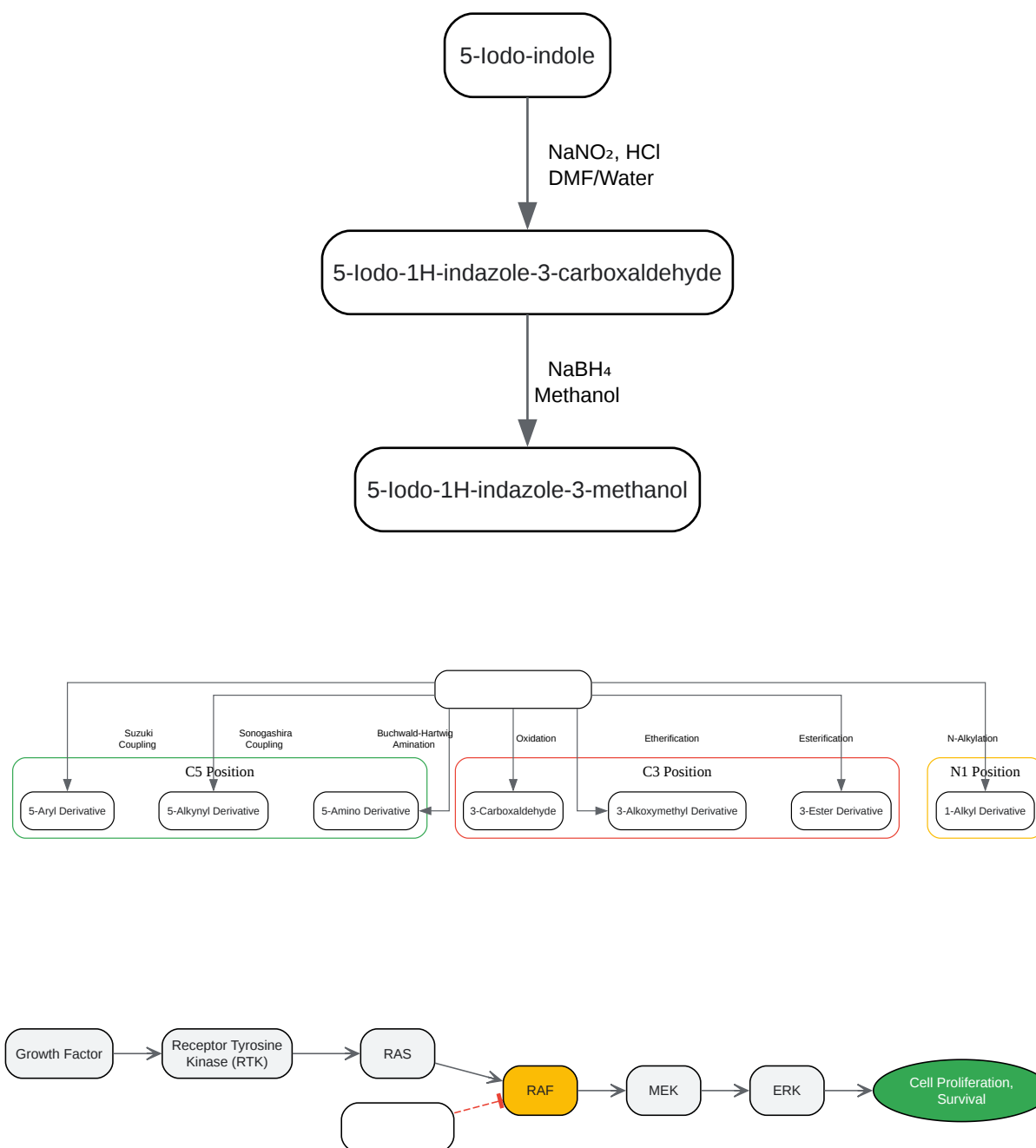
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.
- Remove the solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
- Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data Summary

Step	Reactant	Product	Reagents	Solvent	Temp.	Time	Yield	Purity
1	5-Iodo-indole	5-Iodo-1H-indazole-3-carboxaldehyde	NaNO ₂ , HCl	DMF/Water	0°C → RT	8h	~70-80%	>95%
2	5-Iodo-1H-indazole-3-carboxaldehyde	5-Iodo-1H-indazole-3-methanol	NaBH ₄	Methanol	0°C → RT	2-4h	>90%	>98%

Note: Yields and purity are approximate and may vary depending on reaction scale and purification methods.

Visualization of Synthetic Workflow



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References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
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